

Tyrphostin AG 879: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 879 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the Tropomyosin receptor kinase A (TrkA) and the Human Epidermal growth factor Receptor 2 (HER2/ErbB2). This technical guide provides a comprehensive overview of the discovery of the tyrphostin class of compounds, a detailed methodology for the synthesis of **Tyrphostin AG 879**, and a summary of its biological activity supported by quantitative data and experimental protocols. The document also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Discovery and Background

The tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," were first described as a novel class of low molecular weight protein tyrosine kinase (PTK) inhibitors in 1989 by Gazit, Yaish, Gilon, and Levitzki. Their pioneering work focused on synthesizing a series of benzylidene malononitrile derivatives that could act as competitive inhibitors at the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This research laid the groundwork for the development of selective PTK inhibitors as potential therapeutic agents for proliferative diseases driven by hyperactive tyrosine kinases.

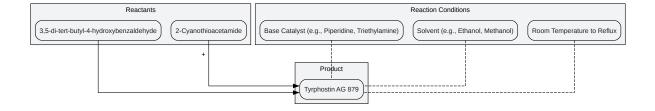


Tyrphostin AG 879 emerged from these efforts as a potent inhibitor with significant selectivity for TrkA and HER2/ErbB2, making it a valuable tool for studying the roles of these kinases in normal physiology and disease, particularly in cancer biology.

Chemical Synthesis of Tyrphostin AG 879

The synthesis of **Tyrphostin AG 879**, chemically named 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2E-propenethioamide, is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Reaction Scheme



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Caption: Synthesis of **Tyrphostin AG 879** via Knoevenagel Condensation.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of **Tyrphostin AG 879** based on standard Knoevenagel condensation methods.

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2cyanothioacetamide in a suitable solvent such as ethanol or methanol.



- Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or triethylamine.
- Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation of Product: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by vacuum filtration.
- Purification: The crude product is washed with cold solvent to remove unreacted starting
 materials and the catalyst. Further purification can be achieved by recrystallization from a
 suitable solvent system to yield Tyrphostin AG 879 as a solid.

Biological Activity and Quantitative Data

Tyrphostin AG 879 exhibits potent inhibitory activity against several protein tyrosine kinases, with notable selectivity for TrkA and HER2/ErbB2. Its biological effects have been characterized in various cancer cell lines, where it has been shown to inhibit proliferation, induce apoptosis, and affect key signaling pathways.

Inhibitory Activity

Target Kinase	IC50 Value	Notes
TrkA	10 μΜ	Selective for TrkA over TrkB and TrkC.[1]
HER2/ErbB2	1 μΜ	Potent inhibitor.[2][3][4][5]
VEGFR-2 (KDR/Flk-1)	~1 µM	Also shows activity against this receptor.
EGFR	>100 μM	Significantly less potent against EGFR.[2]
PDGFR	>500 μM	High selectivity over PDGFR. [2]



Cellular Effects

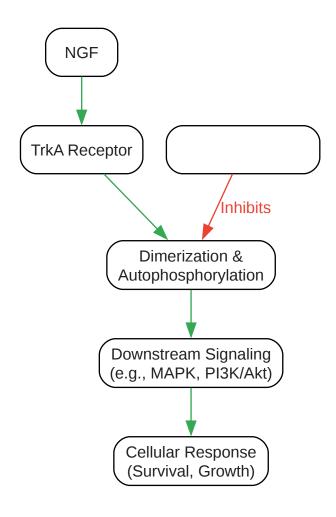
Cell Line	Effect	Concentration
Various Cancer Cell Lines	Inhibition of cell proliferation	Varies by cell line
Various Cancer Cell Lines	Induction of apoptosis	Varies by cell line[2]
MCF-7 (Breast Cancer)	Inhibition of ERK-1/2 activation	<20 μM[2]
MCF-7 (Breast Cancer)	Decreased expression of RAF- 1 and HER-2	5 μΜ[2]

Signaling Pathways

Tyrphostin AG 879 primarily exerts its effects by inhibiting the signaling pathways downstream of TrkA and HER2/ErbB2. These pathways are crucial for cell growth, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

TrkA Signaling Pathway Inhibition



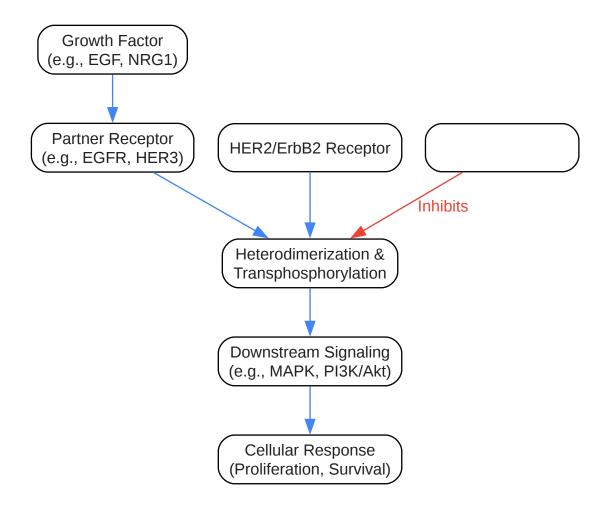


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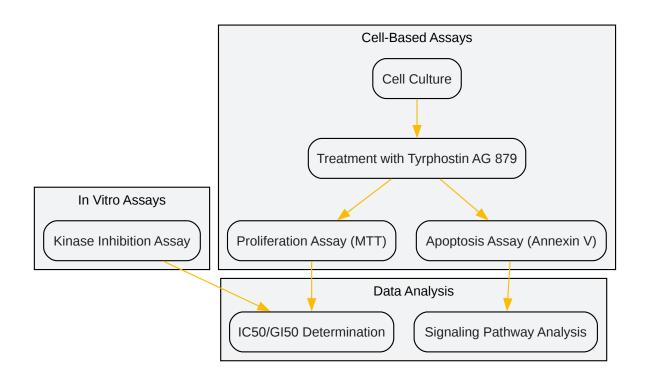
Caption: Inhibition of the TrkA signaling pathway by Tyrphostin AG 879.

HER2/ErbB2 Signaling Pathway Inhibition









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